

# 1-(4-Fluorophenyl)ethanol structure and stereochemistry

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## Compound of Interest

Compound Name: 1-(4-Fluorophenyl)ethanol

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An In-depth Technical Guide on the Structure and Stereochemistry of **1-(4-Fluorophenyl)ethanol**

## Introduction

**1-(4-Fluorophenyl)ethanol** is a chiral secondary alcohol that serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals.<sup>[1][2]</sup> Its chemical structure, which incorporates a fluorine atom on the phenyl ring, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs), particularly for drugs targeting the central nervous system.<sup>[1][3]</sup> The molecule possesses a single stereocenter, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. The specific stereochemistry of this alcohol is often critical for the biological activity and efficacy of the final drug product, making the preparation and analysis of its enantiomerically pure forms a subject of significant interest in medicinal and organic chemistry.<sup>[4]</sup>

This guide provides a detailed overview of the structure, stereochemistry, synthesis, and analysis of **1-(4-Fluorophenyl)ethanol**, intended for researchers, scientists, and professionals in drug development.

## Physicochemical and Spectroscopic Properties

**1-(4-Fluorophenyl)ethanol** is a colorless to pale yellow liquid at room temperature.<sup>[1][5]</sup> Its properties are well-documented, with specific optical rotation values distinguishing its two

enantiomers. The (R)-enantiomer is dextrorotatory, rotating plane-polarized light in the positive direction, while the (S)-enantiomer is levorotatory, causing a negative rotation.[3][6]

### Data Presentation: Physicochemical Properties

The key physicochemical data for racemic **1-(4-Fluorophenyl)ethanol** and its individual enantiomers are summarized below.

Property	Racemic 1-(4-Fluorophenyl)ethanol	(R)-1-(4-Fluorophenyl)ethanol	(S)-1-(4-Fluorophenyl)ethanol
Molecular Formula	C <sub>8</sub> H <sub>9</sub> FO[7]	C <sub>8</sub> H <sub>9</sub> FO[8]	C <sub>8</sub> H <sub>9</sub> FO[2]
Molecular Weight	140.16 g/mol [5]	140.15 g/mol [8]	140.16 g/mol
CAS Number	403-41-8[7]	101219-68-5[3]	37493-09-3
Appearance	Clear, colorless to light yellow liquid[1]	Colorless liquid[3]	Colorless oil[6]
Boiling Point	90-92 °C at 7 mmHg[5]	90-92°C at 7 mmHg[3]	Not specified
Density	~1.109 g/mL at 25 °C[5]	Not specified	Not specified
Refractive Index (n <sup>20</sup> /D)	~1.501[5]	Not specified	Not specified
Specific Rotation [α]	0°[9]	+45° to +53° (c=1 in Chloroform)[3]	-29.0° (c=1.00 in CHCl <sub>3</sub> ) at 25°C[6]

### Spectroscopic Data

The structure of **1-(4-Fluorophenyl)ethanol** is confirmed through various spectroscopic techniques:

- <sup>1</sup>H NMR: The proton NMR spectrum shows characteristic signals for the methyl group (a doublet), the methine proton (a quartet), the hydroxyl proton (a singlet), and the aromatic

protons.[10][11]

- $^{13}\text{C}$  NMR: The carbon NMR spectrum displays distinct peaks for the methyl carbon, the chiral methine carbon, and the aromatic carbons, including the carbon atom bonded to the fluorine. [11]
- IR Spectroscopy: The infrared spectrum exhibits a broad absorption band characteristic of the O-H stretching of the alcohol group (around  $3355\text{ cm}^{-1}$ ) and peaks corresponding to the C-F bond and the aromatic ring.[11]

## Structure and Stereochemistry

The chemical structure of **1-(4-Fluorophenyl)ethanol** consists of an ethanol backbone where one of the methyl hydrogens is replaced by a 4-fluorophenyl group.[1] The carbon atom bonded to the hydroxyl group and the 4-fluorophenyl group is a chiral center.

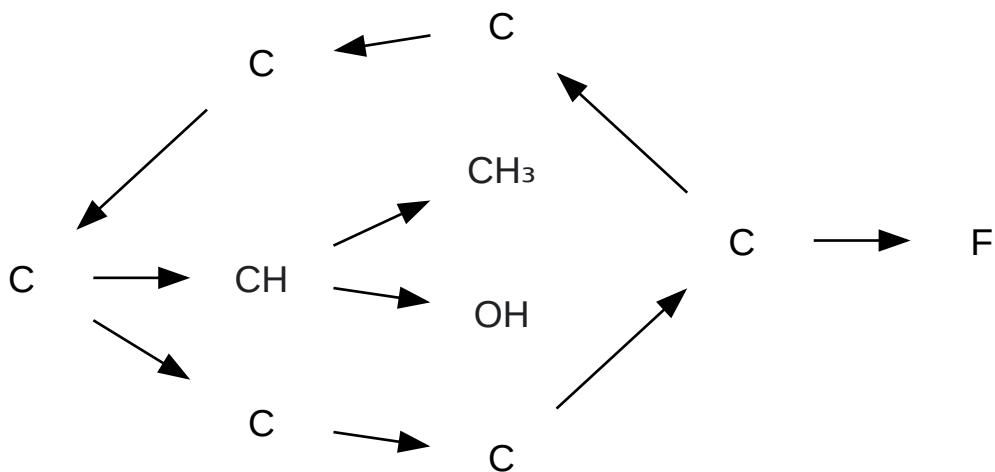


Figure 1: Chemical Structure of 1-(4-Fluorophenyl)ethanol

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Caption: Chemical Structure of **1-(4-Fluorophenyl)ethanol**.

Chirality and Enantiomers

Chirality arises from the tetrahedral carbon atom (C1 of the ethyl group) being bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a methyl group (-CH<sub>3</sub>), and a 4-fluorophenyl group. This asymmetry results in the existence of two enantiomers, (R) and (S), which are mirror images of each other and are not superimposable.[9]

Caption: Stereoisomers of **1-(4-Fluorophenyl)ethanol**.

A 1:1 mixture of the (R)- and (S)-enantiomers is known as a racemic mixture or racemate. A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[12]

## Synthesis and Enantiomeric Resolution

The preparation of **1-(4-Fluorophenyl)ethanol** can be approached in two primary ways: direct asymmetric synthesis to yield an enantiomerically enriched product, or synthesis of the racemate followed by resolution.

### Racemic Synthesis

A common and straightforward method for synthesizing racemic **1-(4-Fluorophenyl)ethanol** is the reduction of the corresponding ketone, 4-fluoroacetophenone. This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH<sub>4</sub>) being a frequently used, inexpensive, and high-yielding option.[13]

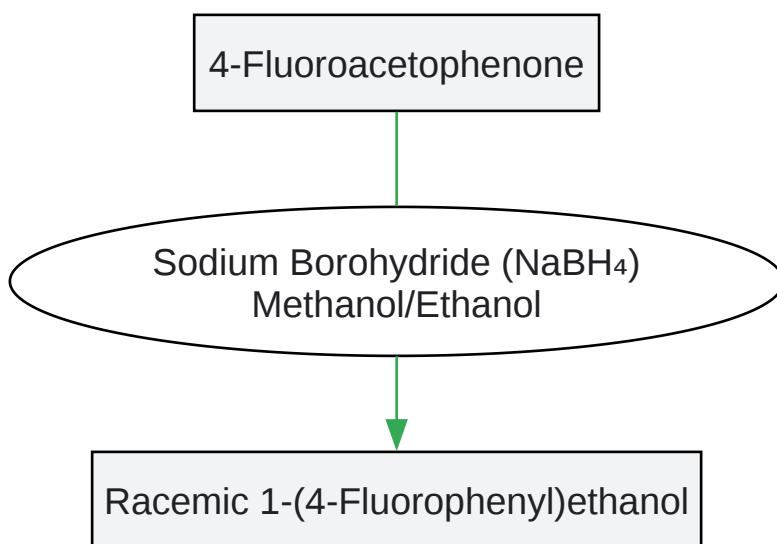


Figure 3: Synthesis of Racemic 1-(4-Fluorophenyl)ethanol

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Caption: Workflow for Racemic Synthesis.

### Enantiomeric Resolution

Since enantiomers have identical physical properties in an achiral environment, their separation (resolution) requires a chiral influence.[\[12\]](#) Common methods include enzymatic kinetic resolution and chiral chromatography.

- **Enzymatic Kinetic Resolution:** This technique utilizes an enzyme, often a lipase, that selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[\[4\]](#)[\[14\]](#) This results in a mixture of one unreacted alcohol enantiomer and an esterified version of the other, which can then be separated by standard chromatographic methods.[\[4\]](#)
- **Chiral Chromatography:** Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[\[15\]](#) The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[\[16\]](#)

## Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of **1-(4-Fluorophenyl)ethanol**.

### Protocol 1: Synthesis of Racemic **1-(4-Fluorophenyl)ethanol** via Ketone Reduction

This protocol is a general method adapted from standard chemical reduction procedures for similar compounds.[\[13\]](#)

- **Dissolution:** Dissolve 4-fluoroacetophenone in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
- **Reduction:** Slowly add sodium borohydride ( $\text{NaBH}_4$ ) to the cooled solution in small portions.

- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench the excess  $\text{NaBH}_4$  by slowly adding dilute hydrochloric acid or water until the effervescence ceases.
- Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue multiple times with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography or distillation if necessary.

#### Protocol 2: Enantiomeric Excess Determination by Chiral HPLC

This protocol is based on established methods for the chiral separation of aromatic alcohols.

[\[16\]](#)[\[17\]](#)

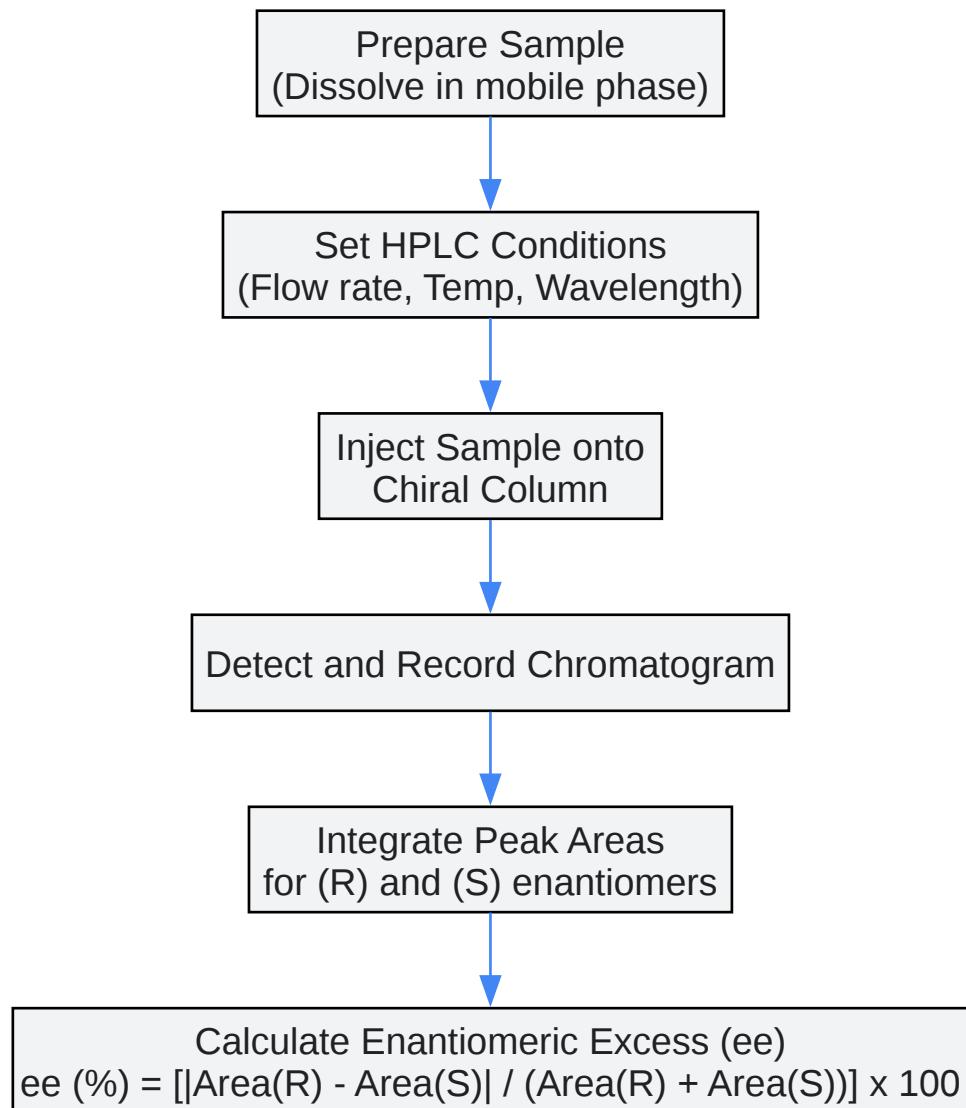


Figure 4: Chiral HPLC Analysis Workflow

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Caption: General workflow for chiral HPLC analysis.

Data Presentation: Chiral HPLC Method Parameters

Parameter	Value	Reference
Column	Chiralcel OB-H	<a href="#">[17]</a>
Mobile Phase	n-Hexane / Isopropanol (95:5, v/v)	<a href="#">[17]</a>
Flow Rate	0.6 mL/min	<a href="#">[17]</a>
Temperature	25 °C	<a href="#">[17]</a>
Detection	UV at 210 nm	<a href="#">[17]</a>
Retention Time (S)	12.8 min	<a href="#">[17]</a>
Retention Time (R)	Not explicitly stated, but resolved from (S)	<a href="#">[17]</a>

#### Methodology:

- System Preparation: Equilibrate the Chiralcel OB-H column with the mobile phase (n-Hexane/Isopropanol 95:5) at a flow rate of 0.6 mL/min until a stable baseline is achieved.
- Sample Preparation: Prepare a dilute solution of the **1-(4-Fluorophenyl)ethanol** sample in the mobile phase.
- Injection: Inject a small volume (e.g., 10  $\mu$ L) of the prepared sample into the HPLC system. [\[16\]](#)
- Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
- Analysis: Integrate the peak areas corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess (ee) using the formula:  $ee\ (\%) = [|Area_1 - Area_2| / (Area_1 + Area_2)] \times 100$ . [\[4\]](#)

## Conclusion

**1-(4-Fluorophenyl)ethanol** is a fundamentally important chiral intermediate in synthetic chemistry. A thorough understanding of its structure, stereochemistry, and the methods for its

enantioselective synthesis and analysis is critical for its application in the pharmaceutical industry. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working with this versatile compound, facilitating the development of efficient and robust synthetic and analytical strategies.

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